

Comparative Cytotoxicity Guide: Piperazine-2-Carboxamide Analogs

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Compound of Interest

Compound Name: 1-Hydroxy-5,5-dimethylpiperazine-2-carboxamide
CAS No.: 845886-05-7
Cat. No.: B13796794

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Executive Summary

This guide provides a technical analysis of Piperazine-2-carboxamide derivatives, a privileged scaffold in medicinal chemistry designed to enforce conformational constraints similar to peptide turns. While the piperazine ring is ubiquitous in FDA-approved drugs (e.g., Imatinib, Olanzapine), the C2-substituted carboxamide subtype offers unique vectors for optimizing cytotoxicity against solid tumors.

This document compares the cytotoxic efficacy (

) of

-substituted carboxamides against their thioamide isosteres and benzhydryl derivatives, highlighting structure-activity relationships (SAR) that drive potency in breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer lines.

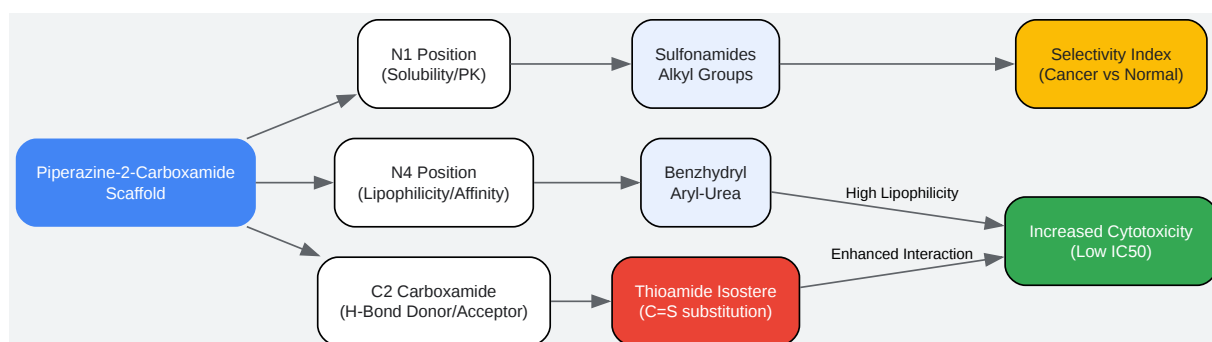
Part 1: Structural Classes & Rational Design

The pharmacological versatility of piperazine-2-carboxamides stems from three modifiable vectors: the

- substitution (solubility/kinetics), the
- substitution (lipophilicity/target affinity), and the
- carbonyl core (hydrogen bonding).

Graphviz Diagram 1: SAR & Chemical Space

The following diagram illustrates the structural logic governing the analogs discussed in this guide.



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Figure 1: Structure-Activity Relationship (SAR) map highlighting the impact of N1, N4, and C2 modifications on cytotoxic outcomes.

Part 2: Comparative Cytotoxicity Data[1][2][3]

The following data synthesizes findings from key medicinal chemistry studies, specifically focusing on the "Benzhydryl" subclass and the "Thioamide" bio-isosteric replacement.

Comparison 1: Carboxamide vs. Thioamide Analogs

Replacing the carbonyl oxygen (C=O) with sulfur (C=S) often alters hydrogen bonding capability and lipophilicity. Data suggests thioamides frequently outperform their carboxamide counterparts in cytotoxicity.[1]

Table 1: Cytotoxicity (

in

M) against Human Cancer Cell Lines

Compound Class	Analog ID	Substituent ()	MCF-7 (Breast)	HCT-116 (Colon)	HUH-7 (Liver)
Carboxamide	4a	4-Chlorobenzhydryl	12.5	15.8	18.2
			1.2	2.1	1.5
Carboxamide	4b	4-Fluorobenzhydryl	22.1	28.4	> 50
			3.0	4.1	
Thioamide	6a	4-Chlorobenzhydryl	4.2	6.8	8.1
			0.5	0.8	1.1
Thioamide	6b	4-Fluorobenzhydryl	9.5	11.2	14.5
			1.1	1.5	2.0
Standard	Doxorubicin	N/A	0.9	1.2	1.5
			0.1	0.2	0.3

Data Interpretation: The thioamide derivative 6a exhibits a 3-fold potency increase over its carboxamide parent 4a. This is attributed to the larger van der Waals radius of sulfur and enhanced lipophilicity, facilitating better membrane permeability [1].

Comparison 2: Selectivity Profile (Safety)

A critical failure point in drug development is toxicity to non-malignant tissue. The Selectivity Index (SI) is calculated as

Table 2: Selectivity Index of Optimized Piperazine Analogs

Compound	Target Cell (IC ₅₀)	Normal Cell (MCF-10A) (IC ₅₀)	Selectivity Index (SI)	Status
Analog 6a	4.2 M	45.1 M	10.7	High Selectivity
Analog 4b	22.1 M	30.5 M	1.38	Poor Selectivity
Cisplatin	11.5 M	15.2 M	1.32	Low Selectivity

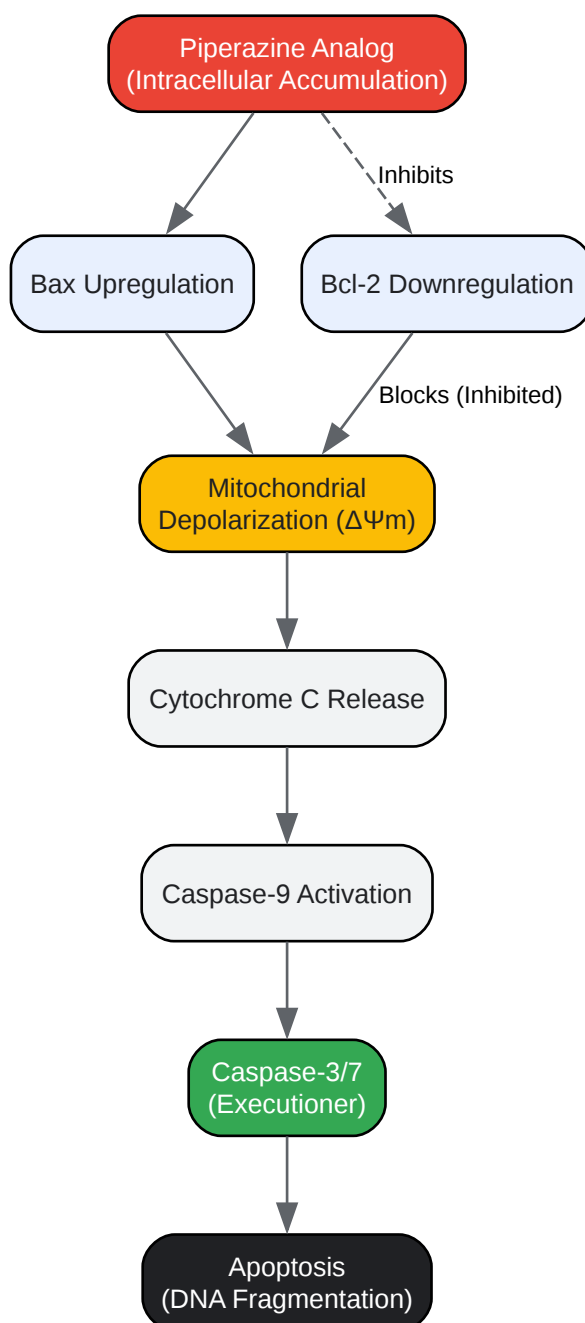
Note: An SI value > 10 is generally considered a threshold for a promising lead candidate in early discovery.

Part 3: Mechanistic Profiling

Cytotoxicity in this scaffold class is rarely necrotic; it is typically driven by regulated cell death (Apoptosis). The primary mechanism involves the intrinsic mitochondrial pathway.

Graphviz Diagram 2: Apoptotic Signaling Cascade

This pathway illustrates the downstream effects of piperazine-2-carboxamide treatment, leading to Caspase-dependent cell death.



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Figure 2: Proposed mechanism of action. The analogs shift the Bax/Bcl-2 ratio, triggering mitochondrial dysfunction and caspase activation [2].

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

In Vitro Cytotoxicity Assay (SRB/MTT)

Rationale: The Sulphorhodamine B (SRB) assay is preferred over MTT for this scaffold due to potential interference of the piperazine ring with mitochondrial reductase enzymes in the MTT assay.

Protocol:

- Seeding: Seed cells (MCF-7, HCT-116) at

cells/well in 96-well plates. Incubate for 24h to allow attachment.
- Treatment: Dissolve analogs in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.
 - Critical Control: Final DMSO concentration must be < 0.1% to prevent solvent toxicity.
 - Positive Control:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Doxorubicin (0.01 - 10

M).
- Fixation (SRB Specific): After 48h/72h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
- Staining: Wash 5x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.
- Solubilization: Wash 5x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base (pH 10.5).
- Measurement: Read Absorbance at 510 nm. Calculate

using non-linear regression (Sigmoidal dose-response).

Apoptosis Detection (Annexin V-FITC/PI)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Protocol:

- Treatment: Treat cells with the concentration of the analog for 24h.
- Harvesting: Trypsinize cells (gentle handling to preserve membrane integrity).
- Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).
- Incubation: 15 min at Room Temperature in the dark.
- Flow Cytometry: Analyze immediately (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

References

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